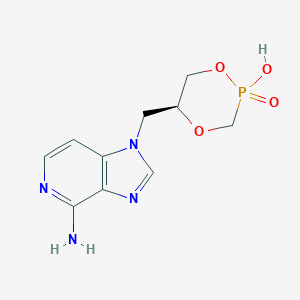

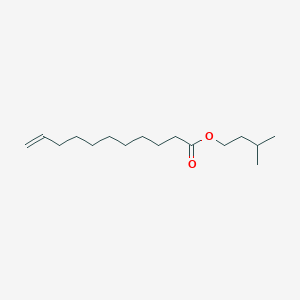

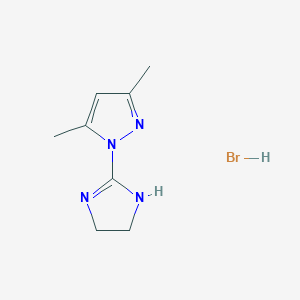

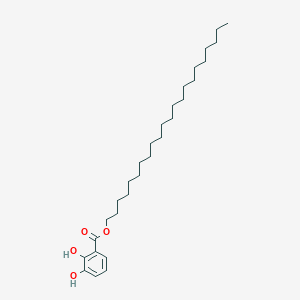

1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4,5-Dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide (4,5-DHIPBH) is a small molecule that has been studied for its potential applications in scientific research and drug development. 4,5-DHIPBH is an important tool for scientists in the fields of chemistry, pharmacology, and biochemistry due to its ability to interact with various proteins and enzymes.

科学的研究の応用

Syntheses and Structures of Derivatives

The compound 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide and its derivatives have been a topic of interest in chemical synthesis and structural analysis. A study by Tretyakov et al. (2004) focused on the synthesis of azol-1-yl derivatives of nitronyl and imino nitroxides, including the synthesis of 2-(azol-1-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyls. These molecules were found to have interesting structural properties, with variations leading to changes in stability against hydrolysis, which were confirmed through X-ray analysis (Tretyakov, Romanenko, & Ovcharenko, 2004).

Biological and Pharmacological Activities

The compound has relevance in biological and pharmacological fields due to its structural resemblance to pyrazole and imidazole derivatives, known for their biological activities. Research by Golea Lynda (2021) on tri-substituted pyrazoles showcased their antibacterial and antioxidant activities. Moreover, the study involved DFT and molecular docking analyses, emphasizing the significance of the structural components of these compounds in their biological efficacy (Golea Lynda, 2021).

Antifungal and Antimycobacterial Properties

Derivatives of the compound have been studied for their antifungal and antimycobacterial properties. Zampieri et al. (2008) synthesized and tested 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives, which showed significant activity against Candida albicans and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating fungal and mycobacterial infections (Zampieri, Mamolo, Laurini, Scialino, Banfi, & Vio, 2008).

Corrosion Inhibition

A notable application of derivatives of this compound is in the field of corrosion inhibition. Tawfik (2015) studied the efficacy of synthesized cationic surfactants, including a derivative of the compound, in inhibiting the corrosion of carbon steel in hydrochloric acid. The surfactants displayed excellent inhibition efficiency, suggesting their potential use in industrial applications to prevent material degradation (Tawfik, 2015).

Reactivity and Spectroscopic Characterization

The reactivity and spectroscopic properties of derivatives are also of interest in scientific research. Hossain et al. (2018) focused on two newly synthesized imidazole derivatives, exploring their spectroscopic properties and reactivity through experimental and computational approaches. The study provided insights into the molecular interactions and potential applications of these compounds in various fields (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

特性

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.BrH/c1-6-5-7(2)12(11-6)8-9-3-4-10-8;/h5H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUOMQKYHVVNSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NCCN2)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380326 |

Source

|

| Record name | 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |

CAS RN |

132369-02-9 |

Source

|

| Record name | 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

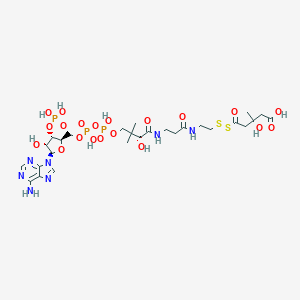

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)